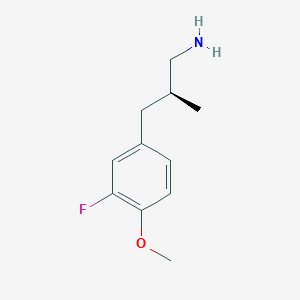

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

(2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8H,5,7,13H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXBFUQDCBANEE-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC(=C(C=C1)OC)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and 2-methylpropan-1-amine.

Formation of Intermediate: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde is first converted to an imine intermediate by reacting with 2-methylpropan-1-amine under mild acidic conditions.

Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:

Efficient Catalysts: Use of efficient catalysts to enhance reaction rates and yields.

Continuous Flow Reactors: Implementation of continuous flow reactors for better control over reaction conditions and scalability.

Green Chemistry Principles: Adoption of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand the interaction of amine compounds with biological targets.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Aldi-2 (3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride)

- Molecular Formula: C₁₀H₁₃FNO·HCl

- Key Differences: Replaces the primary amine with a dimethylamino group and introduces a ketone. Demonstrates ALDH inhibitory activity, likely due to the electron-withdrawing ketone enhancing electrophilic interactions with enzyme active sites .

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine

2-[4-(Trifluoromethyl)phenyl]propan-2-amine

- Molecular Formula : C₁₀H₁₁F₃N

- Key Differences :

- Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, favoring prolonged half-life but possibly increasing off-target interactions.

Core Structure Modifications

OCM-12 (Oxazole Carboxamide Derivative)

- Molecular Formula : C₁₆H₁₆FN₅O₂

- Key Differences :

- Impact : The oxazole-carboxamide scaffold introduces hydrogen-bonding capabilities, enhancing target specificity but increasing molecular weight and complexity.

Compound f (Dihydroisobenzofuran Derivative)

- Molecular Formula : C₁₈H₁₈ClFN₂O

- Key Differences :

- Impact : The rigid isobenzofuran structure may restrict conformational flexibility, affecting binding kinetics and potency.

Stereochemical Considerations

The (2S) configuration of the target compound distinguishes it from racemic analogs like (1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine . Stereochemistry influences enantioselective interactions with chiral biological targets, such as neurotransmitter transporters or enzymes, which often exhibit preferential binding to specific configurations.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is a chiral amine compound notable for its structural features, including a fluorine atom and a methoxy group on the phenyl ring, alongside a methyl group on the propan-1-amine backbone. This compound has garnered interest in medicinal chemistry, particularly in the context of neurological disorders and other biological applications.

The molecular formula of this compound is with a molecular weight of 201.25 g/mol. The presence of the fluorine and methoxy groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets, potentially acting as a ligand for specific receptors or enzymes. The fluorine atom may enhance the compound's binding affinity, while the methoxy group can influence selectivity towards certain biological pathways. This unique combination of functional groups allows for modulation of receptor activity, which is crucial in therapeutic contexts.

Medicinal Chemistry

Research indicates that this compound may serve as a building block in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural properties facilitate the development of compounds that can effectively interact with neurotransmitter systems.

Neuropharmacological Studies

A study focusing on the neuropharmacological effects of similar compounds suggests that modifications in the phenyl ring can lead to variations in psychoactive properties. For instance, compounds with fluoro and methoxy substitutions have shown altered affinities for serotonin receptors, indicating potential use in treating mood disorders .

Case Studies

- Serotonin Receptor Modulation : In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant modulation of serotonin receptors. These studies highlight the potential for developing antidepressant medications based on this scaffold .

- Cytotoxicity Assessment : A cytotoxicity screening involving various amines indicated that this compound has a favorable safety profile, showing low toxicity at therapeutic concentrations while maintaining efficacy in receptor binding assays .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2S)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-amine | Structure | Exhibits similar receptor affinity but with reduced selectivity compared to methoxy derivatives. |

| (2S)-3-(3-Chloro-4-methoxyphenyl)-2-methylpropan-1-amine | Structure | Shows increased cytotoxicity; less favorable for therapeutic applications. |

| (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-ethylpropan-1-amine | Structure | Enhanced lipophilicity leading to better blood-brain barrier penetration but also higher toxicity levels. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine?

- Methodological Answer : The synthesis can proceed via reductive amination using 3-fluoro-4-methoxybenzaldehyde and (2S)-2-methylpropan-1-amine. Chiral resolution may be required if racemic intermediates form. Alternative routes include nucleophilic substitution of a halogenated precursor with a chiral amine. Key steps involve protecting group strategies for the methoxy and fluorine substituents to avoid side reactions. Characterization via NMR and NMR can confirm regioselectivity and purity .

Q. How can the enantiomeric purity of this compound be validated experimentally?

- Methodological Answer : Enantiomeric purity is best assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a polar organic mobile phase. Complementary techniques include optical rotation measurements and X-ray crystallography to resolve absolute configuration. For NMR, chiral derivatizing agents (e.g., Mosher’s acid chloride) can generate diastereomers with distinct splitting patterns in or spectra .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer : Target-specific assays depend on hypothesized mechanisms. For CNS applications, receptor-binding assays (e.g., serotonin or dopamine receptors) using radiolabeled ligands are recommended. Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets, so enzyme inhibition studies (e.g., monoamine oxidases) with IC determination are also relevant. Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence pharmacological activity?

- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with variations in fluorine/methoxy positions or stereochemistry. Test analogs in receptor-binding assays and compare EC/IC values. For example, replacing 3-fluoro with 4-fluoro (as in ) reduces steric hindrance, potentially altering target selectivity. Computational docking (e.g., AutoDock Vina) can predict binding modes and guide rational design .

Q. What methodologies resolve enantiomers during large-scale synthesis?

- Methodological Answer : Industrial-scale resolution employs simulated moving bed (SMB) chromatography for continuous separation. Enzymatic kinetic resolution using lipases or acylases can selectively esterify/amidate one enantiomer. Alternatively, diastereomeric salt formation with chiral acids (e.g., tartaric acid) achieves crystallization-based separation. Monitor enantiomeric excess (ee) via chiral HPLC at each step .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., Schrödinger Glide) and molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions. Focus on the fluorine’s electrostatic potential and methoxy’s hydrogen-bonding capacity. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradictions and Validation

- and describe similar compounds with differing substituents (e.g., 4-fluoro vs. 3-fluoro-4-methoxy). Researchers must verify synthetic protocols and biological data specific to the target compound’s unique structure. Cross-validate analytical results (e.g., HPLC retention times in ) with in-house standards to ensure reproducibility .

Excluded Commercial Content

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.